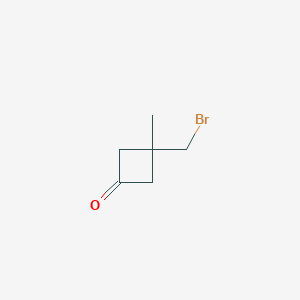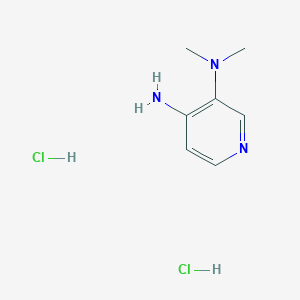
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C7H12ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride can be achieved through the reaction of pyridine with methyl chloride in an appropriate solvent. The reaction proceeds to form N,N′-dimethylpyridine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyridine-3,4-diamine .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where pyridine and methyl chloride are reacted under controlled conditions. The intermediate product, N,N′-dimethylpyridine, is then reduced using suitable reducing agents to obtain the final product.
化学反応の分析
Types of Reactions: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: N-oxides of N3,N3-dimethylpyridine-3,4-diamine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N3,N3-dimethylpyridine-3,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
類似化合物との比較
N,N′-dimethylpyridine: An intermediate in the synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride.
Pyridine: The parent compound from which this compound is derived.
N3,N3-dimethylpyridine-2,4-diamine: A structural isomer with different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
3-N,3-N-dimethylpyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10(2)7-5-9-4-3-6(7)8;;/h3-5H,1-2H3,(H2,8,9);2*1H |
InChIキー |
NTCHUSNUVVPKCZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CN=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


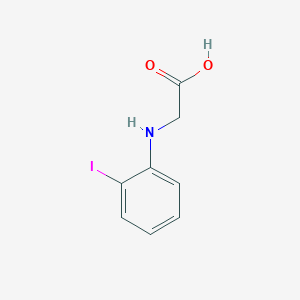
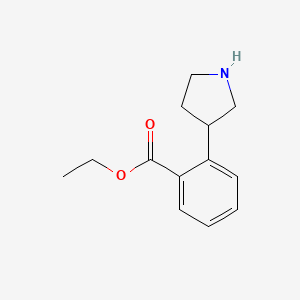

![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
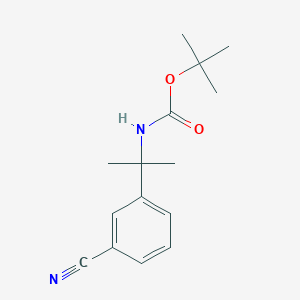
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
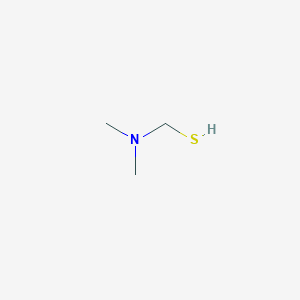
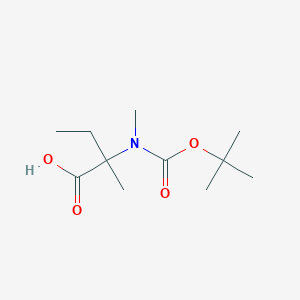
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
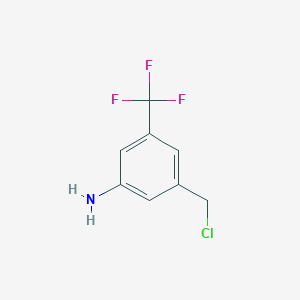
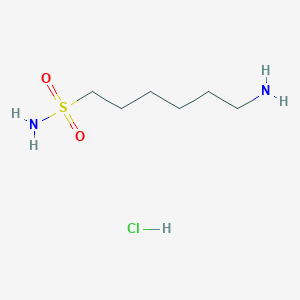
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
